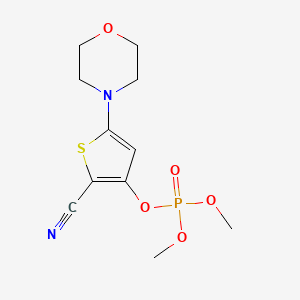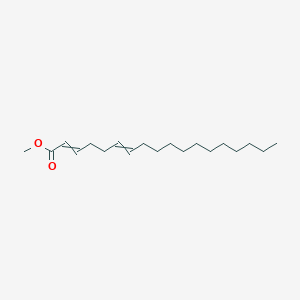
Methyl octadeca-2,6-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl octadeca-2,6-dienoate is an organic compound with the molecular formula C19H34O2 It is a methyl ester derivative of octadecadienoic acid, characterized by the presence of two double bonds at the 2nd and 6th positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl octadeca-2,6-dienoate can be synthesized through the esterification of octadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound often involves the transesterification of vegetable oils rich in linoleic acid, such as soybean or sunflower oil. The process includes the reaction of the oil with methanol in the presence of a base catalyst like sodium methoxide. The resulting product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl octadeca-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to form saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Alcohols and acids can be used in the presence of acid or base catalysts for esterification and transesterification reactions.
Major Products Formed
Epoxides: Formed through the oxidation of double bonds.
Alcohols: Formed through the reduction of the ester group.
Saturated Esters: Formed through the hydrogenation of double bonds.
Applications De Recherche Scientifique
Methyl octadeca-2,6-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a standard in analytical techniques such as gas chromatography.
Biology: Studied for its role in biological membranes and its effects on cell signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the production of biodiesel and as a component in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of methyl octadeca-2,6-dienoate involves its interaction with cellular membranes and enzymes. The compound can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. It also participates in signaling pathways by acting as a ligand for specific receptors, thereby affecting gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 9(E),11(E)-octadecadienoate: Another methyl ester of octadecadienoic acid with double bonds at different positions.
Methyl linoleate: A common name for methyl octadeca-2,6-dienoate, highlighting its similarity to linoleic acid.
Methyl oleate: A methyl ester of oleic acid with a single double bond.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in natural oils make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
59619-91-9 |
|---|---|
Formule moléculaire |
C19H34O2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
methyl octadeca-2,6-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14,17-18H,3-12,15-16H2,1-2H3 |
Clé InChI |
JYFRESOMPCQSFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC=CCCC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



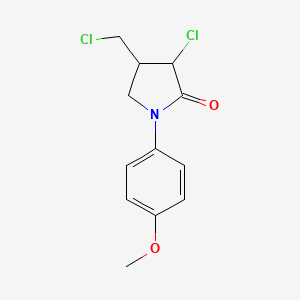
![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)
![Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-](/img/structure/B14600804.png)

![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)
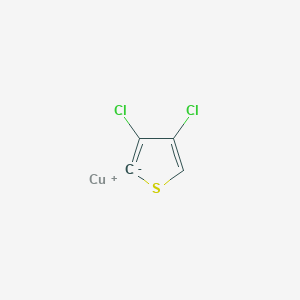

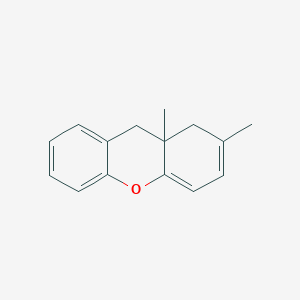
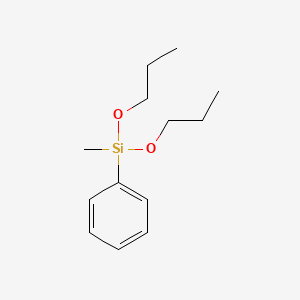
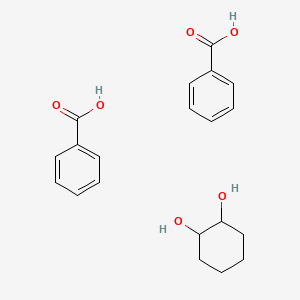
![(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate](/img/structure/B14600858.png)
![4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600864.png)
